4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a chlorine atom at the 4-position and a methyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a chlorinated pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce double bonds within the ring system.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridines .
Scientific Research Applications
4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine include:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Another chlorinated pyrrolopyridine with a different ring fusion pattern.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring, exhibiting different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-1-methyl-2,3-dihydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H9ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2,4H,3,5H2,1H3 |
InChI Key |
CEZONTAXBAVBIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CN=C2Cl |
Origin of Product |
United States |
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